molecular formula C13H14N4OS2 B6519973 2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 946293-10-3

2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B6519973
CAS No.: 946293-10-3
M. Wt: 306.4 g/mol
InChI Key: CXPLUVDVGNGJNL-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that combines the structural features of triazole and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, a class of compounds to which the given compound belongs, are diverse and include various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone synthesis.

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind to different target receptors, altering their function and leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The affected pathways depend on the specific target of the compound. For instance, inhibition of carbonic anhydrase can affect ion transport and fluid balance in various tissues, while inhibition of cholinesterase can impact neural signaling . The downstream effects of these changes can lead to various pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied using in silico pharmacokinetic and molecular modeling . These studies help predict the bioavailability of the compound and its potential interactions with other substances in the body .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For example, some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown potent cytotoxic activities against certain cancer cells . They induce apoptosis in these cells, upregulate certain genes involved in cell death, and downregulate genes involved in cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.

    Formation of the Thiazole Ring: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.

    Coupling of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group.

    Final Coupling: The final step involves coupling the triazole-thiazole intermediate with an acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, under basic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various alkyl or aryl derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antifungal and anticancer activities.

    Thiazole Derivatives: Widely studied for their antimicrobial and anti-inflammatory properties.

Uniqueness

2-(Benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is unique due to the combination of triazole and thiazole rings, which imparts a broad spectrum of biological activities and potential therapeutic applications. The presence of the benzylsulfanyl group further enhances its chemical reactivity and biological interactions.

Properties

IUPAC Name

2-benzylsulfanyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS2/c18-11(9-19-8-10-4-2-1-3-5-10)14-12-15-16-13-17(12)6-7-20-13/h1-5H,6-9H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPLUVDVGNGJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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